Antibacterial agent 41

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

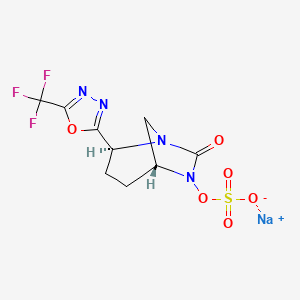

Molecular Formula |

C9H8F3N4NaO6S |

|---|---|

Molecular Weight |

380.24 g/mol |

IUPAC Name |

sodium [(2S,5R)-7-oxo-2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C9H9F3N4O6S.Na/c10-9(11,12)7-14-13-6(21-7)5-2-1-4-3-15(5)8(17)16(4)22-23(18,19)20;/h4-5H,1-3H2,(H,18,19,20);/q;+1/p-1/t4-,5+;/m1./s1 |

InChI Key |

QGDDUALFSQOYIO-JBUOLDKXSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C(F)(F)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of Antibacterial Agent 41: A Review of Available Information

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the specific mechanism of action, quantitative efficacy data, and affected signaling pathways of "Antibacterial agent 41" remains largely elusive. This agent, referenced in patent WO2013030735A1, is commercially available from some chemical suppliers but lacks the in-depth public research data necessary for a complete technical guide as requested. [1][2]

While the initial request for a detailed whitepaper with experimental protocols, quantitative data tables, and signaling pathway diagrams cannot be fulfilled due to the scarcity of specific data on "this compound," this document will provide a guide to the general methodologies and approaches used to characterize novel antibacterial agents. This will serve as a framework for the type of research that would be required to elucidate the mechanism of "this compound."

General Methodologies for Characterizing Antibacterial Agents

The discovery and development of new antibacterial drugs involve a series of well-established experimental protocols to determine their efficacy, mechanism of action, and safety. These typically include a combination of in silico, in vitro, and in vivo studies.

In Vitro Antibacterial Assays

A crucial first step in evaluating a new antibacterial compound is to determine its intrinsic activity against a panel of clinically relevant bacteria.

Table 1: Common In Vitro Assays for Antibacterial Activity

| Assay | Description | Key Parameters Measured |

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] | MIC (µg/mL or µM) |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antibacterial agent required to kill a particular bacterium. | MBC (µg/mL or µM) |

| Time-Kill Kinetics Assay | Measures the rate at which an antibacterial agent kills a bacterial population over time.[5] | Rate of bacterial killing |

| Anti-Biofilm Assays | Evaluates the ability of an agent to prevent biofilm formation or eradicate established biofilms.[3] | Minimum Biofilm Eradication Concentration (MBEC) |

| Disk Diffusion Assay | A qualitative method where a filter paper disk impregnated with the antibacterial agent is placed on an agar plate inoculated with bacteria. The zone of inhibition around the disk indicates the agent's effectiveness.[6] | Zone of inhibition (mm) |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific cell density (typically ~5 x 10^5 CFU/mL).

-

Serial Dilution of the Antibacterial Agent: The antibacterial agent is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well containing the diluted agent is inoculated with the prepared bacterial suspension.

-

Controls: Positive (bacteria and broth, no agent) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading the Results: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.[4]

Investigating the Mechanism of Action

Once the antibacterial activity is confirmed, the next critical step is to understand how the agent works at a molecular level.

Table 2: Experimental Approaches to Elucidate the Mechanism of Action

| Method | Description | Information Gained |

| Macromolecular Synthesis Assays | Measures the effect of the agent on the synthesis of key macromolecules like DNA, RNA, protein, and peptidoglycan. | Identifies the cellular process targeted by the agent. |

| Membrane Permeability Assays | Utilizes fluorescent dyes to assess damage to the bacterial cell membrane. | Determines if the agent disrupts membrane integrity. |

| Target-Based Assays | If a specific molecular target is hypothesized (e.g., an enzyme), in vitro assays can be performed to measure the agent's inhibitory activity against the purified target. | Confirms direct interaction with a specific molecular target. |

| Genomic and Proteomic Analyses | Compares the gene expression or protein profiles of bacteria treated with the agent to untreated bacteria. | Provides a global view of the cellular response to the agent and can reveal novel targets or pathways. |

Visualizing Cellular Pathways and Workflows

Understanding the complex interactions within a bacterial cell and the logical flow of experiments is crucial for drug development. Graphviz can be used to create clear diagrams for this purpose.

Figure 1: A generalized experimental workflow for the characterization of a novel antibacterial agent.

Figure 2: Common molecular targets for antibacterial agents within a bacterial cell.

Conclusion

While a detailed analysis of "this compound" is not possible with the currently available public information, the framework provided outlines the necessary experimental steps to characterize its mechanism of action. The scientific community relies on the publication of such detailed data to advance the field of antibacterial drug discovery. Should further research on "this compound" become publicly available, a comprehensive technical guide could be developed. Until then, its specific mode of action remains an area for future investigation.

References

- 1. ebiohippo.com [ebiohippo.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Laboratory Activity Demonstrating the Antibacterial Effects of Extracts from Two Plant Species, Moringa oleifera and Allium sativum (Garlic) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectrum of Activity of Novel Triazole-Based Antibacterial Agents

Disclaimer: The designation "Antibacterial agent 41" does not correspond to a universally recognized, specific antimicrobial compound. This technical guide synthesizes data from published research on novel antibacterial agents, primarily focusing on triazole derivatives, which are often designated with numerical identifiers within their respective studies. The information presented herein is a composite representation to provide a detailed overview of the antibacterial spectrum, methodologies, and potential mechanisms of action for this class of compounds.

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of new chemical entities with potent antibacterial activity. Among the promising scaffolds in medicinal chemistry, nitrogen-containing heterocycles, particularly 1,2,4-triazole derivatives, have garnered significant attention. These compounds have demonstrated a broad spectrum of biological activities, including antibacterial efficacy against both Gram-positive and Gram-negative pathogens.[1] This guide provides a detailed examination of the antibacterial spectrum of representative triazole-based compounds, their quantitative evaluation, the experimental protocols used for their characterization, and their putative mechanism of action.

Spectrum of Activity: Quantitative Data

The antibacterial efficacy of novel compounds is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The following table summarizes the in vitro antibacterial activity of representative triazole derivatives against common bacterial strains.

| Compound ID | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Compound 2e | Staphylococcus aureus | Gram-positive | 32 | Ampicillin | 32 |

| Escherichia coli | Gram-negative | 16 | Ampicillin | 8 | |

| Compound 7h | Staphylococcus aureus | Gram-positive | 8 | Ciprofloxacin | <8 |

| Candida albicans (Fungus) | N/A | 4 | N/A | N/A |

Data for Compound 2e, a triazolo[4,3-a]pyrazine derivative, is sourced from a study on novel derivatives of this class.[1][3][4] Data for Compound 7h, a 3-(2H-1,2,4-triazol-5-yl)-1,3-thiazolidin-4-one derivative, is from a study on 1,2,4-triazole-based 4-thiazolidinones.[5][6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new antibacterial agents. The microbroth dilution method is a standard and widely used technique for this purpose.[1][7]

Microbroth Dilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of a test compound against a specific bacterial strain.

Materials:

-

Test compound (e.g., triazole derivative)

-

Bacterial culture in the logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

Sterile diluents (e.g., saline, DMSO)

-

Multipipettor

Procedure:

-

Preparation of Test Compound Dilutions: a. Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. b. Prepare a series of two-fold dilutions of the stock solution in the sterile broth medium across the wells of the 96-well plate. Typically, 100 µL of medium is added to all wells, and then 100 µL of the 2x concentrated antibiotic solution is added to the first column. Serial dilutions are then performed across the plate.[8]

-

Inoculum Preparation: a. From a pure overnight culture of the target bacterium, select 3-4 colonies and suspend them in a sterile saline solution. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[9] c. Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the test compound dilutions with the prepared bacterial suspension. b. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). c. Incubate the plate at 35-37°C for 16-20 hours in an ambient air incubator.[9]

-

Interpretation of Results: a. After incubation, visually inspect the wells for bacterial growth (turbidity). b. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2]

Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

Several studies suggest that triazole derivatives exert their antibacterial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication and transcription.[1][10][11] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

Caption: Proposed mechanism of action for triazole-based antibacterial agents.

Experimental Workflow: Microbroth Dilution MIC Assay

The following diagram illustrates the key steps in the microbroth dilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the microbroth dilution MIC determination.

Logical Relationship: Classification of Antibacterial Agents

Antibacterial agents can be classified based on their spectrum of activity, which is a crucial factor in their clinical application.

Caption: Classification of antibacterial agents based on their spectrum of activity.

References

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [agris.fao.org]

- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Antimicrobial Evaluation and Molecular Modeling Study of 1,2,4-Triazole-Based 4-Thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 41" against Gram-positive bacteria

A thorough search of scientific literature and databases has revealed no specific, recognized antibacterial agent universally designated as "Antibacterial agent 41." This nomenclature is likely a shorthand reference used within a specific research paper or internal project to denote a particular compound under investigation. Without the context of the original publication or further identifying information, such as a chemical name or structure, it is not possible to provide an in-depth technical guide as requested.

The search for "this compound" and its activity against Gram-positive bacteria did not yield information on a discrete substance. The number "41" appeared in various contexts, including:

-

Part of a chemical name for a different compound, such as "7, 41 - dihydroxy, 31-methoxy flavones."

-

A compound number in a list of synthesized molecules within a specific study.

To fulfill the request for a detailed technical guide, including quantitative data, experimental protocols, and visualizations, a specific, identifiable antibacterial agent is required.

We recommend that the user provide one of the following to proceed:

-

The full chemical name of the intended agent.

-

A CAS (Chemical Abstracts Service) registry number.

-

The title and authors of the research paper or publication that refers to "this compound."

Once a specific and verifiable antibacterial agent is identified, a comprehensive technical guide can be developed to meet the detailed requirements of the request.

Technical Guide: The Novel Antibiotic Potentiator SPR741 for Combating Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The complex outer membrane of these pathogens acts as a significant barrier, limiting the efficacy of many existing antibiotics. SPR741 is a novel, investigational cationic peptide derived from polymyxin B, engineered to have minimal intrinsic antibacterial activity and a wider therapeutic window compared to its parent compound. It functions as a potentiator, disrupting the integrity of the Gram-negative outer membrane. This disruption increases the permeability of the membrane, allowing co-administered antibiotics to bypass this crucial defense mechanism and reach their intracellular targets. This guide provides a comprehensive overview of the preclinical data on SPR741, focusing on its mechanism of action, in vitro and in vivo efficacy against key Gram-negative pathogens, and detailed experimental protocols for its evaluation.

Introduction

Gram-negative bacteria are characterized by a unique cell envelope structure, which includes an outer membrane (OM) primarily composed of lipopolysaccharide (LPS).[1] This OM is a highly effective permeability barrier that prevents many antibiotics from reaching their targets within the bacterial cell, contributing significantly to intrinsic and acquired resistance.[1] Overcoming this barrier is a key strategy in the development of new treatments for infections caused by MDR Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[2][3]

SPR741 is a synthetic analog of polymyxin B that has been chemically modified to reduce the hydrophobicity and positive charge, which significantly lessens its toxicity while retaining its ability to interact with the bacterial outer membrane.[4] Unlike traditional antibiotics, SPR741 has minimal direct bactericidal or bacteriostatic effects when used alone.[5] Instead, it acts as an adjuvant, or potentiator, by disrupting the LPS and disorganizing the OM structure.[4] This action facilitates the entry of other antibiotic molecules, thereby restoring or enhancing their activity against otherwise resistant Gram-negative bacteria.[2][5]

Mechanism of Action

SPR741's primary mechanism of action is the targeted disruption of the Gram-negative outer membrane.[4] It interacts with the lipid A component of LPS, leading to a disorganization of the OM.[4] This perturbation increases the permeability of the membrane, creating entry points for co-administered antibiotics that would typically be excluded.[5][6]

Key aspects of SPR741's mechanism include:

-

Selective Outer Membrane Disruption: Unlike polymyxin B, which disrupts both the outer and inner cytoplasmic membranes, SPR741's action is predominantly focused on the outer membrane at potentiating concentrations.[4][7] This selectivity is a key factor in its improved safety profile.

-

LPS Interaction: SPR741 binds to LPS, although with a lower affinity than polymyxin B. This interaction is sufficient to cause significant disorder in the outer membrane.[4]

-

Induction of Outer Membrane Stress Response: Studies have shown that SPR741 induces the expression of the RcsAB stress sensor, which is a cellular indicator of outer membrane perturbation.[7]

The following diagram illustrates the proposed mechanism of action for SPR741.

In Vitro Efficacy

SPR741 has demonstrated significant potentiation of a broad range of antibiotics against various Gram-negative pathogens in vitro. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of antibiotics alone and in combination with SPR741.

Table 1: Potentiation of Rifampin by SPR741 against Extensively Drug-Resistant (XDR) Acinetobacter baumannii [8]

| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with 2.0 µg/mL SPR741 (µg/mL) | Fold Reduction |

| AB5075 | 4.0 | 0.5 | 8 |

Table 2: Potentiation of Various Antibiotics by SPR741 against Multidrug-Resistant Enterobacteriaceae [9]

| Antibiotic | Organism | Resistance Profile | Antibiotic MIC90 (µg/mL) | Antibiotic MIC90 with 8 mg/L SPR741 (µg/mL) |

| Azithromycin | E. coli | ESBL-producing | >16 | 2-4 |

| Minocycline | E. coli | Carbapenem-resistant | >8 | 0.5-2 |

| Temocillin | E. coli | KPC-producing | 16 | 2 |

| Mecillinam | E. coli | MBL-producing | >256 | 4 |

| Azithromycin | K. pneumoniae | Carbapenem-resistant | >16 | 32 |

| Minocycline | K. pneumoniae | Carbapenem-resistant | >8 | 2-8 |

Table 3: Potentiation of Macrolides by SPR741 against Klebsiella pneumoniae [10]

| Combination (Concentration, µg/mL) | Effect on K. pneumoniae ATCC 700603 |

| SPR741 (7) + Clarithromycin (5) + Erythromycin (7) | 2.88 Log10 CFU/mL reduction at 6 hours |

In Vivo Efficacy

The potentiation effect of SPR741 has been confirmed in various animal models of infection.

Table 4: In Vivo Efficacy of SPR741 in Combination with Rifampicin in a Murine Thigh Infection Model [11]

| Pathogen | Resistance Marker | SPR741 Dose (mg/kg) | Rifampicin Dose (mg/kg) | Reduction in Bacterial Burden (Log10 CFU/g below stasis) |

| E. coli ATCC 25922 | - | ≤20 | 4 | 2.2 |

| K. pneumoniae IR60 | NDM-1 | ≤20 | 64 | 3.7 |

| E. cloacae Kp114 | KPC | ≤20 | 40 | 4.7 |

| K. pneumoniae ATCC BAA 2146 | NDM-1 | ≤20 | 64 | 1.6 |

| A. baumannii ATCC BAA 747 | - | ≤20 | 0.25-20 | 2.9 |

Table 5: In Vivo Efficacy of SPR741 in Combination with Rifampin in a Murine Pneumonia Model with XDR A. baumannii [12]

| Treatment Group (Dose, BID) | Survival Rate |

| Saline Control | 0% |

| Rifampin (5.0 mg/kg) | Low |

| SPR741 (60 mg/kg) | 0% |

| SPR741 (60 mg/kg) + Rifampin (5.0 mg/kg) | 90% |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antibacterial agents. Below are protocols for key experiments used to characterize SPR741.

In Vitro Susceptibility Testing: Checkerboard Assay

This assay is used to determine the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of SPR741 and a partner antibiotic.

Materials:

-

96-well microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL), then diluted to a final concentration of ~5 x 105 CFU/mL in the wells.

-

Stock solutions of SPR741 and the partner antibiotic.

Procedure:

-

Prepare serial twofold dilutions of the partner antibiotic along the x-axis of the microtiter plate.

-

Prepare serial twofold dilutions of SPR741 along the y-axis of the plate.

-

The final volume in each well should be 100 µL, containing the appropriate concentrations of both agents and the bacterial inoculum.

-

Include wells with each agent alone as controls. Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

-

Synergy is defined as an FIC index of ≤ 0.5.

-

Indifference is an FIC index of > 0.5 to ≤ 4.0.

-

Antagonism is an FIC index of > 4.0.

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Objective: To evaluate the rate of bacterial killing by SPR741 in combination with a partner antibiotic.

Materials:

-

Bacterial culture in logarithmic growth phase.

-

CAMHB.

-

SPR741 and partner antibiotic at desired concentrations (e.g., at or near the MIC).

-

Sterile saline for dilutions.

-

Agar plates for colony counting.

Procedure:

-

Inoculate flasks containing CAMHB with the test organism to achieve a starting density of ~1 x 106 CFU/mL.

-

Add the antimicrobial agents (alone and in combination) to the respective flasks. Include a growth control flask without any antibiotic.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial tenfold dilutions in sterile saline.

-

Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

-

Count the colonies to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.[2]

Objective: To determine the in vivo efficacy of SPR741 combinations in reducing bacterial burden in infected thigh tissue.

Materials:

-

Female ICR or Swiss Webster mice.

-

Cyclophosphamide for inducing neutropenia.

-

Bacterial inoculum of the test pathogen.

-

SPR741 and partner antibiotic for administration (e.g., via subcutaneous or intravenous injection).

-

Sterile phosphate-buffered saline (PBS).

-

Tissue homogenizer.

Procedure:

-

Induce Neutropenia: Administer cyclophosphamide intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[11]

-

Infection: Inoculate the mice with a defined CFU of the pathogen (e.g., 106-107 CFU) via intramuscular injection into the thigh.

-

Treatment: Begin treatment at a specified time post-infection (e.g., 1-2 hours). Administer SPR741 and the partner antibiotic according to the desired dosing regimen and route.

-

Euthanasia and Tissue Collection: At the end of the treatment period (e.g., 24 hours), euthanize the mice.

-

Aseptically remove the infected thigh, weigh it, and homogenize it in a known volume of sterile PBS.

-

Bacterial Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of CFU per gram of tissue.

-

Efficacy is typically measured as the change in log10 CFU/gram of tissue compared to the initial inoculum or an untreated control group.

The following diagram outlines the workflow for the neutropenic murine thigh infection model.

Cytotoxicity Assessment: Hemolysis Assay

This assay evaluates the membrane-disrupting potential of a compound on red blood cells, serving as a simple model for eukaryotic cell membrane toxicity.

Objective: To determine the hemolytic activity of SPR741.

Materials:

-

Fresh red blood cells (RBCs), typically from human or horse blood.

-

Phosphate-buffered saline (PBS).

-

SPR741 at various concentrations.

-

Positive control: 0.1% Triton X-100 (causes 100% hemolysis).

-

Negative control: PBS (causes 0% hemolysis).

-

96-well microtiter plate.

-

Spectrophotometer.

Procedure:

-

Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Add 100 µL of the RBC suspension to the wells of a 96-well plate.

-

Add 100 µL of SPR741 dilutions, the positive control, or the negative control to the respective wells.

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at 540 nm (for hemoglobin release).

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100.

Safety and Pharmacokinetics

Preclinical and early clinical studies have indicated that SPR741 has a favorable safety profile compared to polymyxin B, with reduced nephrotoxicity.[5] In a Phase 1 study involving healthy volunteers, SPR741 was generally well-tolerated at doses up to 1,800 mg/day.[13] The pharmacokinetic profile showed a dose-linear and proportional increase in plasma concentrations.[13] Importantly, co-administration with β-lactam antibiotics did not alter the pharmacokinetic profile of either SPR741 or the partner antibiotics.[13]

Conclusion

SPR741 represents a promising approach to addressing the challenge of antibiotic resistance in Gram-negative bacteria. By acting as a potentiator that selectively disrupts the outer membrane, it can restore or enhance the activity of a wide range of existing antibiotics. The preclinical data demonstrate significant in vitro and in vivo efficacy against clinically relevant MDR pathogens. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of SPR741 and other novel potentiator agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of SPR741-based combination therapies for the treatment of serious Gram-negative infections.

References

- 1. imquestbio.com [imquestbio.com]

- 2. noblelifesci.com [noblelifesci.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Mouse Pneumonia Model by Acinetobacter baumannii Multidrug Resistant Strains - Evotec [evotec.com]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. A chronic murine model of pulmonary Acinetobacter baumannii infection enabling the investigation of late virulence factors, long-term antibiotic treatments, and polymicrobial infections | bioRxiv [biorxiv.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Mode of Action of Antibacterial Agent 41 (Avibactam)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 41, identified as Avibactam (CAS 1192500-31-4), is a novel, non-β-lactam β-lactamase inhibitor. Its primary mechanism of action is the potent and reversible covalent inhibition of a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes. By inactivating these bacterial resistance enzymes, Avibactam restores the efficacy of β-lactam antibiotics against many multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the mode of action of Avibactam, including its mechanism of enzyme inhibition, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mode of Action: Reversible Covalent Inhibition of β-Lactamases

Avibactam's innovative mode of action sets it apart from traditional β-lactamase inhibitors. Unlike clavulanic acid, sulbactam, and tazobactam, which are β-lactam analogs and act as suicide inhibitors, Avibactam possesses a unique diazabicyclooctane (DBO) core structure. This structure enables a novel mechanism of reversible covalent inhibition.

The inhibition process involves the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl group of Avibactam's urea moiety. This forms a stable, covalent carbamoyl-enzyme intermediate, effectively inactivating the enzyme. A key feature of this interaction is its reversibility; the carbamoyl linkage can be hydrolyzed, releasing the intact and active Avibactam molecule. This "recycling" of the inhibitor contributes to its sustained efficacy.

Signaling Pathway of β-Lactamase Inhibition by Avibactam

Caption: Mechanism of Avibactam action in overcoming β-lactamase mediated resistance.

Quantitative Efficacy Data

The efficacy of Avibactam is typically quantified by its ability to inhibit β-lactamase enzymes, measured as the half-maximal inhibitory concentration (IC50), and by its capacity to reduce the minimum inhibitory concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains. The following tables summarize key quantitative data for Avibactam.

Table 1: In Vitro Inhibition of Purified β-Lactamase Enzymes by Avibactam

| β-Lactamase Enzyme | Ambler Class | IC50 (nM) |

| TEM-1 | A | 8 |

| SHV-1 | A | 15 |

| CTX-M-15 | A | 5 |

| KPC-2 | A | 4 |

| AmpC (P. aeruginosa) | C | 2 |

| OXA-48 | D | 1900 |

Table 2: Potentiation of Ceftazidime Activity by Avibactam against β-Lactamase-Producing Enterobacteriaceae

| Bacterial Strain | β-Lactamase Produced | Ceftazidime MIC (µg/mL) | Ceftazidime/Avibactam (4 µg/mL) MIC (µg/mL) |

| E. coli | CTX-M-15 | 128 | 0.25 |

| K. pneumoniae | KPC-2 | 256 | 1 |

| E. cloacae | AmpC | 64 | 0.5 |

| P. aeruginosa | AmpC | 32 | 4 |

Detailed Experimental Protocols

β-Lactamase Inhibition Assay (IC50 Determination)

This protocol outlines the method for determining the IC50 value of Avibactam against a specific β-lactamase enzyme.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

-

Avibactam stock solution (in DMSO or aqueous buffer)

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA)[1]

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Prepare serial dilutions of Avibactam in the assay buffer.

-

In a 96-well plate, add 10 µL of each Avibactam dilution to triplicate wells. Include wells with buffer only as a no-inhibitor control.

-

Add 80 µL of a solution containing the purified β-lactamase enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[1]

-

Initiate the reaction by adding 10 µL of Nitrocefin solution to each well.

-

Immediately measure the rate of Nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time in a kinetic plate reader.

-

Calculate the initial velocity (V₀) for each Avibactam concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the Avibactam concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Workflow for β-Lactamase IC50 Determination

Caption: Step-by-step workflow for determining the IC50 of Avibactam.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of Avibactam.

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

β-lactam antibiotic stock solution

-

Avibactam stock solution (to achieve a final concentration of 4 µg/mL)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed concentration of Avibactam (typically 4 µg/mL).

-

Dispense 50 µL of each antibiotic/Avibactam dilution into the wells of a 96-well plate. Include a growth control well (CAMHB with Avibactam, no antibiotic) and a sterility control well (uninoculated CAMHB).

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[2][3]

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

Logical Relationship for MIC Determination

Caption: Logical flow of the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Avibactam represents a significant advancement in the fight against antimicrobial resistance. Its unique mode of action as a reversible covalent inhibitor of a broad range of β-lactamases provides a powerful tool to restore the activity of established β-lactam antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to further understand and utilize this important antibacterial agent.

References

- 1. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. liofilchem.net [liofilchem.net]

Technical Guide: Target Identification and Validation of Antibacterial Agent 41 (AA-41)

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. This document provides a comprehensive technical guide on the identification and validation of the molecular target for a hypothetical novel antibacterial compound, designated "Antibacterial Agent 41" (AA-41). We present a case study where AA-41 is demonstrated to target MurA, a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway. This guide details the experimental workflow, from initial antimicrobial screening to definitive target validation, and includes detailed protocols, data presentation, and visual diagrams of the key processes.

Introduction

This compound (AA-41) is a novel synthetic compound that has demonstrated significant broad-spectrum antibacterial activity in initial screenings. A critical step in the development of any new antimicrobial is the elucidation of its mechanism of action, which begins with identifying its molecular target.[1] A well-defined target is essential for understanding efficacy, predicting potential resistance mechanisms, and guiding lead optimization.[2] This guide outlines a systematic approach to identify and validate the target of AA-41, focusing on the hypothesis that it inhibits bacterial cell wall synthesis.

The bacterial cell wall, particularly the peptidoglycan layer, is an attractive target for antibiotics as it is essential for bacterial survival and absent in eukaryotes. The biosynthesis of peptidoglycan is a complex, multi-step process involving several key enzymes.[3][4] One of the initial and committed steps in this pathway is catalyzed by UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).[5][6] MurA is a highly conserved and essential enzyme in bacteria, making it a prime candidate for antibiotic intervention.[6]

This guide will present a series of experiments that collectively build a strong case for MurA as the primary target of AA-41.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative data obtained during the investigation of AA-41's activity and target engagement.

Table 1: Antimicrobial Activity of AA-41

| Bacterial Strain | Gram Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 2 |

| Escherichia coli ATCC 25922 | Gram-negative | 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 8 |

Table 2: In Vitro MurA Enzyme Inhibition

| Compound | Target Organism | IC50 (µM) |

| AA-41 | S. aureus MurA | 0.5 |

| AA-41 | E. coli MurA | 1.2 |

| Fosfomycin (Control) | E. coli MurA | 5.0 |

Table 3: Surface Plasmon Resonance (SPR) Binding Kinetics of AA-41 to S. aureus MurA

| Parameter | Value |

| Association Rate Constant (ka) (1/Ms) | 2.5 x 10⁵ |

| Dissociation Rate Constant (kd) (1/s) | 5.0 x 10⁻³ |

| Equilibrium Dissociation Constant (KD) (nM) | 20 |

Table 4: Cellular Thermal Shift Assay (CETSA) Data for S. aureus

| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |

| Vehicle (DMSO) | 48.5 | - |

| AA-41 (10x MIC) | 53.2 | +4.7 |

Signaling and Experimental Workflow Diagrams

Peptidoglycan Biosynthesis Pathway

Caption: Simplified peptidoglycan biosynthesis pathway, highlighting the role of MurA.

Target Identification and Validation Workflow

Caption: General workflow for antibacterial target identification and validation.

Cellular Thermal Shift Assay (CETSA) Workflow

References

- 1. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mobitec.com [mobitec.com]

- 6. Bacterial MurA assay kits [profoldin.com]

In Vitro Antibacterial Activity of "Antibacterial Agent 41": A Technical Overview

Disclaimer: The term "Antibacterial agent 41" is not a standardized nomenclature and has been used to refer to several distinct chemical entities in scientific literature. This guide provides an in-depth analysis of the publicly available in vitro antibacterial activity data for compounds that have been identified in relation to this term. The primary agents covered are the cephalosporin FK041 , the quinolone AT-4140 , and the antimicrobial peptide MAA-41 .

FK041: An Orally Active Cephem Antibiotic

FK041 is a novel orally active cephalosporin that has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its antibacterial efficacy has been evaluated against a wide array of clinical isolates and compared with other cephalosporins like cefdinir (CFDN) and cefditoren (CDTR).[1]

Quantitative Antibacterial Activity

The in vitro activity of FK041 is summarized by its Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of FK041 (MIC90 in µg/mL)

| Bacterial Species | FK041 MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |

| Staphylococcus aureus | < 1.56 | More active than CFDN & CDTR |

| Staphylococcus epidermidis | < 1.56 | More active than CFDN & CDTR |

| Streptococcus pyogenes | < 1.56 | Comparable to CFDN & CDTR |

| Streptococcus pneumoniae | < 1.56 | Comparable to CFDN & CDTR |

| Penicillin-resistant S. pneumoniae | 0.05 - 3.13 (MIC range) | Superior to CFDN, inferior to CDTR |

| Streptococcus agalactiae | < 1.56 | More active than CFDN & CDTR |

| Enterococcus faecalis | Inactive | - |

| Methicillin-resistant staphylococci | Inactive | Similar to CFDN & CDTR |

| Neisseria gonorrhoeae | Good activity | Comparable or superior to CFDN & CDTR |

| Escherichia coli | Good activity | Comparable or superior to CFDN & CDTR |

| Klebsiella pneumoniae | Good activity | Comparable or superior to CFDN & CDTR |

| Proteus mirabilis | Good activity | Comparable or superior to CFDN & CDTR |

| Moraxella catarrhalis | Less active | Inferior to CDTR |

| Haemophilus influenzae | Less active | Inferior to CDTR |

| Morganella morganii | Less active | Inferior to CDTR |

| Serratia marcescens | Less active | Inferior to CDTR |

| Pseudomonas aeruginosa | Inactive | - |

Data sourced from a study comparing FK041 with cefdinir (CFDN) and cefditoren (CDTR).[1]

Studies have also indicated that the difference between the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for FK041 is small against S. aureus, E. coli, K. pneumoniae, and H. influenzae, suggesting a bactericidal mode of action against these pathogens.[1]

Experimental Protocols

The determination of MIC and MBC values for FK041 would have followed standardized laboratory procedures.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Antibiotic: A two-fold serial dilution of FK041 is prepared in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Assay:

-

Subculturing: Following the MIC determination, a small aliquot from each well showing no visible growth is subcultured onto an antibiotic-free agar medium.

-

Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.

-

Observation: The MBC is identified as the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria from the initial inoculum.

Mechanism of Action

FK041 exhibits its antibacterial effect by inhibiting bacterial cell wall synthesis. It shows a high affinity for the main penicillin-binding proteins (PBPs) in both Gram-positive (S. aureus: PBP 3, 2, and 1) and Gram-negative (E. coli: PBP 3, 4, 1bs, 2, and 1a) bacteria.[1] The inhibition of these enzymes disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.[2]

AT-4140: A Broad-Spectrum Quinolone

AT-4140, chemically known as 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid, is a quinolone antibiotic with potent and broad-spectrum antibacterial activity.[3]

Quantitative Antibacterial Activity

The in vitro efficacy of AT-4140 has been demonstrated against a wide range of bacterial species.

Table 2: In Vitro Antibacterial Activity of AT-4140 (MIC90 in µg/mL)

| Bacterial Group/Species | AT-4140 MIC90 (µg/mL) |

| Gram-Positive Organisms | |

| Staphylococcus spp. | 0.1 - 0.78 |

| Streptococcus spp. | 0.1 - 0.78 |

| Enterococcus spp. | 0.1 - 0.78 |

| Gram-Negative Organisms | |

| Enterobacteriaceae | 0.0125 - 1.56 |

| Pseudomonas spp. | 0.0125 - 1.56 |

| Branhamella spp. | 0.0125 - 1.56 |

| Campylobacter spp. | 0.0125 - 1.56 |

| Haemophilus spp. | 0.0125 - 1.56 |

| Neisseria spp. | 0.0125 - 1.56 |

| Glucose Nonfermenters | |

| Xanthomonas spp., Acinetobacter spp., Alcaligenes spp., Moraxella spp., Flavobacterium spp., Brucella spp. | 0.025 - 0.78 |

| Anaerobes | |

| Clostridium perfringens, Bacteroides fragilis | 0.2 - 0.78 |

| Other Microorganisms | |

| Legionella spp. | 0.0125 - 0.05 |

| Mycoplasma spp. | 0.0125 - 0.2 |

| Chlamydia spp. | 0.031 - 0.063 |

| Mycobacterium spp. | 0.1 - 0.3 |

Data sourced from a study on the in vitro and in vivo activities of AT-4140.[3]

Experimental Protocols

The MIC values for AT-4140 were likely determined using standard broth or agar dilution methods as described in section 1.2.

Mechanism of Action

As a quinolone antibiotic, AT-4140's mechanism of action involves the inhibition of bacterial DNA synthesis. Quinolones target bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[2][4] By binding to these enzymes, AT-4140 leads to the formation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[2]

MAA-41: A Rationally Designed Antimicrobial Peptide

MAA-41 is a novel hybrid antimicrobial peptide (AMP) designed by combining the alpha-helical regions of two natural AMPs, BMAP-28 and LL-37.[5] It has been evaluated for its antimicrobial and anti-biofilm properties.

Quantitative Antibacterial Activity

MAA-41 has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.

Table 3: In Vitro Antibacterial Activity of MAA-41 (MIC in µM)

| Bacterial Type | MAA-41 MIC (µM) |

| Gram-positive bacteria | 10 - 20 |

| Gram-negative bacteria | 10 - 20 (with higher potency) |

Data sourced from a study on the functional and toxicological evaluation of MAA-41.[5]

Furthermore, MAA-41 has shown potent activity in eradicating biofilm-forming bacteria, with Minimum Biofilm Eradication Concentrations (MBECs) equal to its MIC values for planktonic cells.[5] Synergistic studies have also indicated that combining MAA-41 with conventional antibiotics can significantly enhance antimicrobial activity, reducing the required MIC to as low as 0.25 µM.[5]

Experimental Protocols

The antibacterial activity of MAA-41 was likely assessed using the following methods:

Minimum Inhibitory Concentration (MIC) Assay: As described in section 1.2.

Minimum Biofilm Eradication Concentration (MBEC) Assay:

-

Biofilm Formation: Bacteria are allowed to form biofilms on a suitable surface, such as the pegs of an MBEC device, by incubating them in a growth medium.

-

Antibiotic Challenge: The pegs with established biofilms are then transferred to a microtiter plate containing serial dilutions of MAA-41.

-

Incubation: The plate is incubated to allow the peptide to act on the biofilms.

-

Viability Assessment: After incubation, the pegs are rinsed and placed in a recovery medium. The viability of the remaining biofilm-associated bacteria is assessed, often by measuring turbidity or through plating and colony counting.

-

Observation: The MBEC is the minimum concentration of the antimicrobial agent required to eradicate the biofilm.

Mechanism of Action

While the specific mechanism of MAA-41 is not detailed in the provided search results, antimicrobial peptides generally act by disrupting the bacterial cell membrane.[6] Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the in vitro antibacterial activity of a novel agent.

Caption: Generalized workflow for in vitro antibacterial activity testing.

Conclusion

The designation "this compound" has been applied to several distinct compounds, each with its own unique antibacterial profile. FK041, a cephalosporin, shows potent activity against a range of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. AT-4140, a quinolone, demonstrates broad-spectrum efficacy by targeting bacterial DNA replication. MAA-41, a rationally designed antimicrobial peptide, is effective against both planktonic and biofilm-forming bacteria, likely through membrane disruption. The comprehensive in vitro data for these agents, obtained through standardized methodologies, provides a solid foundation for their further development as potential therapeutic agents in the fight against bacterial infections.

References

- 1. In vitro antibacterial activity of FK041, a new orally active cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antibacterial activities of AT-4140, a new broad-spectrum quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibiotic - Wikipedia [en.wikipedia.org]

- 5. Functional and Toxicological Evaluation of MAA-41: A Novel Rationally Designed Antimicrobial Peptide Using Hybridization and Modification Methods from LL-37 and BMAP-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

In-Depth Technical Guide: Preliminary Cytotoxicity Profile of Antibacterial Agent 41

For Researchers, Scientists, and Drug Development Professionals

Foreword

The emergence of multidrug-resistant bacteria necessitates the urgent development of novel antibacterial agents. This document provides a preliminary overview of the cytotoxic profile of a novel investigational compound, referred to herein as "Antibacterial Agent 41." The data presented is intended to offer an initial assessment of its safety profile and guide further preclinical development. Due to the preliminary nature of the available information, this guide focuses on established methodologies for cytotoxicity testing of antibacterial agents and outlines the types of data that would be crucial for a comprehensive evaluation of this compound.

While specific quantitative data for "this compound" is not publicly available, this guide will present a framework for its evaluation, including standardized experimental protocols and data presentation formats that are critical for assessing the therapeutic potential of new antimicrobial candidates.

Introduction to Cytotoxicity in Antibacterial Drug Development

A critical aspect of developing safe and effective antimicrobial agents is ensuring they exhibit selective toxicity, meaning they are harmful to bacterial pathogens while causing minimal damage to host cells.[1][2] Cytotoxicity assays are fundamental in vitro tools used to evaluate the potential of a compound to induce cell damage or death in eukaryotic cells.[3][4][5][6] These assays measure various cellular parameters, including membrane integrity, metabolic activity, and DNA synthesis, to provide a comprehensive picture of a drug's safety profile.[3][5]

Framework for Presenting Preliminary Cytotoxicity Data

To facilitate clear interpretation and comparison, quantitative cytotoxicity data for an investigational compound like this compound should be organized into structured tables. The following tables exemplify how such data would be presented.

Table 1: In Vitro Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | Assay Type | IC₅₀ (µg/mL) | Test Duration (hours) |

| HEK293 | Human Embryonic Kidney | MTT | Data Not Available | 24, 48, 72 |

| HepG2 | Human Hepatocellular Carcinoma | LDH Release | Data Not Available | 24, 48, 72 |

| HaCaT | Human Keratinocyte | Neutral Red Uptake | Data Not Available | 24 |

| A549 | Human Lung Carcinoma | AlamarBlue | Data Not Available | 24, 48 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Hemolytic Activity of this compound

| Compound | Concentration (µg/mL) | % Hemolysis |

| This compound | Data Not Available | Data Not Available |

| Positive Control (e.g., Triton X-100) | Data Not Available | Data Not Available |

| Negative Control (e.g., PBS) | Data Not Available | Data Not Available |

% Hemolysis indicates the percentage of red blood cells lysed by the test compound.

Key Experimental Protocols for Cytotoxicity Assessment

Detailed and standardized experimental protocols are essential for the reproducibility and validity of cytotoxicity data. Below are methodologies for key assays typically employed in the preclinical evaluation of antibacterial agents.

Cell Culture and Maintenance

-

Cell Lines: Human cell lines such as HEK293 (kidney), HepG2 (liver), HaCaT (skin), and A549 (lung) are commonly used to represent various tissue types that a systemic antibacterial agent might encounter.

-

Culture Medium: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytoplasmic enzyme LDH into the culture medium, which is an indicator of compromised cell membrane integrity.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product at a specific wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent) and determine the concentration of the agent that causes 50% LDH release (LC₅₀).

Hemolysis Assay

This assay evaluates the lytic effect of a compound on red blood cells (erythrocytes).

-

Blood Collection: Obtain fresh whole blood and isolate erythrocytes by centrifugation.

-

Erythrocyte Suspension: Wash the erythrocytes with phosphate-buffered saline (PBS) and prepare a suspension.

-

Compound Incubation: Incubate the erythrocyte suspension with various concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Centrifugation: Centrifuge the samples to pellet intact erythrocytes.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of hemolysis relative to a positive control (100% hemolysis induced by a detergent like Triton X-100).

Visualizing Experimental and Logical Frameworks

Diagrams are invaluable for illustrating experimental workflows and the logical progression of a research plan.

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Potential Signaling Pathways Involved in Cytotoxicity

While the specific mechanisms of action for this compound are unknown, many antibacterial agents can induce cytotoxicity in mammalian cells through various signaling pathways. A comprehensive investigation would explore these possibilities. Common pathways leading to drug-induced cell death include the activation of apoptotic cascades.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

Conclusion and Future Directions

The preliminary cytotoxicity assessment is a cornerstone of the preclinical safety evaluation of any new antibacterial candidate. While specific data for "this compound" is not yet in the public domain, this guide provides a comprehensive framework for how such an evaluation should be conducted and presented. The methodologies and data structures outlined herein represent the industry standard for ensuring a thorough and clear initial safety profile.

Future studies on this compound should aim to generate the quantitative data proposed in the tables above. Furthermore, mechanistic studies will be crucial to elucidate any specific signaling pathways through which it might exert cytotoxic effects on mammalian cells. A favorable therapeutic index, demonstrating high potency against bacterial targets and low toxicity to host cells, will be the ultimate determinant of its potential for further clinical development.

References

- 1. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 2. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]

- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

The Dual Role of MCM-41 in Combating Bacterial Threats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The mesoporous silica material, Mobil Composition of Matter No. 41 (MCM-41), has emerged as a significant platform in the development of advanced antibacterial strategies. This technical guide provides an in-depth analysis of MCM-41's applications, focusing on its role as a versatile carrier for controlled antibiotic delivery and as an efficient adsorbent for the removal of antibiotic pollutants. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of underlying processes to facilitate further research and development in this field.

Quantitative Data Summary

The efficacy of MCM-41 in antibacterial applications is underscored by its tunable structural properties and high loading capacities. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Properties of MCM-41 Variants

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Diameter (nm) | Source |

| MCM-41 (Reagent Grade) | >850 | ≥0.75 | 3.4 | [1] |

| MCM-41 (Industrial Grade) | >800 | ≥0.75 | 3.5-4.0 | [1] |

| Al-MCM-41 (Si/Al = 10.5) | 840 | - | - | [2][3] |

| Amine-functionalized MCM-41 | 524 | 0.87 | 3.1 | [4] |

| Lysine-grafted MCM-41 | - | - | - | [5] |

Table 2: Antibiotic Loading and Adsorption Capacities of MCM-41

| MCM-41 Variant | Antibiotic | Application | Loading/Adsorption Capacity | Source |

| MCM-41 | Ciprofloxacin | Drug Delivery | 28.7% ± 0.37% (w/w) | [6][7][8] |

| MCM-41 (41 ± 4 nm) | Tetracycline | Drug Delivery | 18.7% (w/w) | [9] |

| MCM-41 (406 ± 55 nm) | Tetracycline | Drug Delivery | 17.7% (w/w) | [9] |

| Al-MCM-41 (Si/Al = 10.5) | Amoxicillin | Adsorption | 132.2 mg/g | [2][3] |

| Amine-functionalized MCM-41 | Ciprofloxacin | Adsorption | 164.3 mg/g | [4] |

| Demolded MCM-41 | Tetracycline | Adsorption | 73.41 mg/g | [10] |

| Demolded MCM-41 | Doxycycline | Adsorption | 144.83 mg/g | [10] |

| Demolded MCM-41 | Levofloxacin | Adsorption | 33.67 mg/g | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the synthesis of MCM-41 and its application in antibiotic delivery and adsorption.

Synthesis of MCM-41 (Sol-Gel Method)

This protocol describes a typical synthesis of MCM-41 using a surfactant template.

Materials:

-

Cetyltrimethylammonium bromide (CTAB) as the template.[11]

-

A silica source, such as tetraethyl orthosilicate (TEOS) or sodium silicate.[12][13]

-

A basic catalyst, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH).[13]

-

Deionized water.

-

Ethanol.

Procedure:

-

Template Solution Preparation: Dissolve CTAB in deionized water with stirring until a clear solution is obtained.[13]

-

Silica Source Addition: Add the silica source (e.g., TEOS) dropwise to the template solution under vigorous stirring.[13]

-

pH Adjustment: Adjust the pH of the mixture to approximately 10.5 using the basic catalyst to promote silica condensation around the surfactant micelles.[12]

-

Hydrothermal Treatment: Transfer the resulting gel into an autoclave and heat at a specified temperature (e.g., 85-135°C) for a designated period (e.g., 2-50 days) to facilitate the formation of the ordered mesoporous structure.[14]

-

Product Recovery: Filter the solid product, wash with deionized water and ethanol to remove residual reactants, and dry at a moderate temperature (e.g., 80-100°C).[13]

-

Template Removal (Calcination): Heat the dried powder in air at a high temperature (e.g., 550°C) for several hours to burn off the organic template, yielding the final porous MCM-41 material.[5][11]

Loading of Ciprofloxacin into MCM-41

This protocol outlines a common method for loading an antibiotic into the pores of MCM-41.

Materials:

-

Synthesized MCM-41 nanoparticles.

-

Ciprofloxacin (CIP).

-

Solvent (e.g., deionized water or a suitable buffer).

Procedure:

-

Dispersion of MCM-41: Disperse a known amount of MCM-41 in the chosen solvent.

-

Dissolution of Ciprofloxacin: Prepare a solution of ciprofloxacin in the same solvent.

-

Loading: Add the ciprofloxacin solution to the MCM-41 dispersion and stir for an extended period (e.g., 24 hours) at room temperature to allow the drug molecules to diffuse into the mesopores.

-

Separation and Washing: Centrifuge the mixture to separate the ciprofloxacin-loaded MCM-41 (CIP@MCM-41). Wash the solid product with fresh solvent to remove any surface-adsorbed drug.

-

Drying: Dry the final product under vacuum.

-

Quantification of Loading: Determine the amount of loaded ciprofloxacin by measuring the concentration of the drug in the supernatant before and after the loading process using a suitable analytical method, such as UV-Vis spectrophotometry. The encapsulation efficiency can be calculated as follows: Encapsulation Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100.[6][7]

Amoxicillin Adsorption Studies

This protocol describes a batch adsorption experiment to evaluate the capacity of MCM-41 to remove an antibiotic from an aqueous solution.

Materials:

-

Synthesized Al-MCM-41 adsorbent.

-

Amoxicillin (AMX) stock solution.

-

Phosphate buffer solution (to maintain a constant pH).

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment.

Procedure:

-

Preparation of Adsorbent: Add a precise amount of Al-MCM-41 to a series of flasks.

-

Adsorption Experiment: Add a known volume of amoxicillin solution of a specific concentration to each flask. Adjust the pH of the solutions to the desired value (e.g., pH 5.0).[2][3]

-

Equilibration: Shake the flasks at a constant temperature (e.g., 25°C) for a predetermined time to reach adsorption equilibrium.[2][3]

-

Sample Analysis: After equilibration, filter the samples to separate the adsorbent. Analyze the concentration of amoxicillin remaining in the filtrate using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

-

Calculation of Adsorption Capacity: The amount of amoxicillin adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) can be calculated using the following equation: qₑ = [(C₀ - Cₑ) * V] / m where C₀ and Cₑ are the initial and equilibrium concentrations of amoxicillin (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).[15]

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the synthesis of MCM-41 and its application in antibiotic delivery.

Caption: Synthesis workflow of MCM-41 via the sol-gel method.

Caption: Workflow for antibiotic delivery using MCM-41.

References

- 1. MCM-41 - Mesoporous Silica - Molecular Sieves | ACS Material [acsmaterial.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Insights on the Synthesis of Al-MCM-41 with Optimized Si/Al Ratio for High-Performance Antibiotic Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Tetracycline-Containing MCM-41 Mesoporous Silica Nanoparticles for the Treatment of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. MCM-41 - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Effective adsorption of amoxicillin by using UIO-66@ Cr-MIL-101 nanohybrid: isotherm, kinetic, thermodynamic, and optimization by central composite design - PMC [pmc.ncbi.nlm.nih.gov]

"Antibacterial agent 41" and its potential therapeutic applications

An In-depth Technical Guide to the Core of Antibacterial Agent 41

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In response, research and development efforts are increasingly focused on novel antibacterial agents with unique mechanisms of action. This document provides a comprehensive technical overview of a novel antibacterial agent, herein referred to as "this compound," representing a new class of dual-action inhibitors. This guide will delve into its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams.

Introduction

This compound is a synthetic hybrid compound, emerging from a rational drug design strategy that combines two distinct pharmacophores to create a molecule with a dual mechanism of action. This approach is intended to enhance antibacterial potency and reduce the likelihood of resistance development.[1] The agent has demonstrated significant activity against a range of Gram-positive bacteria, including strains resistant to conventional antibiotics.[1]

Mechanism of Action

This compound functions by simultaneously inhibiting two essential bacterial enzymes involved in DNA replication: DNA polymerase IIIC (Pol IIIC) and DNA gyrase/topoisomerase IV.[1] This dual-targeting strategy is a key feature of its antibacterial profile.

-

Inhibition of DNA Polymerase IIIC: One of the core components of Agent 41 acts as a potent and selective inhibitor of Pol IIIC, a crucial enzyme for DNA replication in many Gram-positive bacteria.[1]

-

Inhibition of DNA Gyrase and Topoisomerase IV: The second pharmacophore of Agent 41 targets DNA gyrase and topoisomerase IV, enzymes responsible for managing DNA supercoiling during replication.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome and cell death.

This dual mechanism provides a synergistic antibacterial effect and presents a higher barrier to the development of resistance.

Signaling Pathway Diagram

Caption: Dual mechanism of action of this compound.

Potential Therapeutic Applications

Given its potent activity against a spectrum of Gram-positive pathogens, this compound holds promise for treating a variety of bacterial infections. Its efficacy against drug-resistant strains makes it a particularly valuable candidate for further development.[1] Potential applications include:

-

Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections: MRSA is a significant cause of hospital-acquired infections. Agent 41 has shown potent activity against MRSA strains.[1]

-

Vancomycin-Resistant Enterococcus (VRE) infections: VRE infections are a serious concern, particularly in immunocompromised patients. Agent 41 has demonstrated efficacy against VRE.[1]

-

Other Gram-Positive Infections: The broad-spectrum activity against Gram-positive bacteria suggests potential use in treating infections caused by other susceptible organisms.[1]

Quantitative Data Summary

The following tables summarize the antibacterial activity and in vitro toxicity of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | 0.5 |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 2.0 |

| Bacillus subtilis | 0.25 |

| Escherichia coli | >64 |

Data are representative and compiled from published studies.[1]

Table 2: In Vitro Cytotoxicity Data

| Cell Line | IC50 (µM) |

| Human Embryonic Kidney (HEK293) | >100 |

| Human Liver Carcinoma (HepG2) | >100 |

Data are representative and compiled from published studies.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Positive (no agent) and negative (no bacteria) control wells are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity.

Experimental Workflow: MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on human cell lines.

Protocol:

-

Human cell lines (e.g., HEK293, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Control wells with vehicle (e.g., DMSO) and no treatment are included.

-

Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a standard method, such as the MTT or MTS assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

This compound represents a promising development in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens. Its dual mechanism of action offers a significant advantage over single-target agents.[1] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel class of antibacterial compounds.

References

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 41

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 41" against various bacterial strains. The MIC is a critical metric in antimicrobial research, defining the lowest concentration of an agent that inhibits the visible in vitro growth of a microorganism.[1][2][3] This protocol is based on the widely accepted broth microdilution method.[1][4]

Introduction to Minimum Inhibitory Concentration (MIC)